2,6-Dimethyl-4-n-pentoxythiophenol
Overview
Description
2,6-Dimethyl-4-n-pentoxythiophenol is an organic compound with a unique structure that includes a thiophenol group substituted with dimethyl and n-pentoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-n-pentoxythiophenol typically involves the reaction of 2,6-dimethylthiophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale separation techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-n-pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The n-pentoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly used.
Major Products
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various alkyl or aryl substituted thiophenols.
Scientific Research Applications
2,6-Dimethyl-4-n-pentoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-n-pentoxythiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The thiophenol group can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-pyrone: Another compound with a similar structure but different functional groups.
2,6-Dimethyl-4-aminophenol: Contains an amino group instead of the n-pentoxy group.
2,6-Dimethyl-4-hydroxyphenylpentazole: Features a pentazole ring instead of the thiophenol group.
Uniqueness
2,6-Dimethyl-4-n-pentoxythiophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,6-dimethyl-4-pentoxybenzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-4-5-6-7-14-12-8-10(2)13(15)11(3)9-12/h8-9,15H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHGSBAYOQFSKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C(=C1)C)S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270572 | |
Record name | Benzenethiol, 2,6-dimethyl-4-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443311-20-3 | |
Record name | Benzenethiol, 2,6-dimethyl-4-(pentyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443311-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 2,6-dimethyl-4-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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